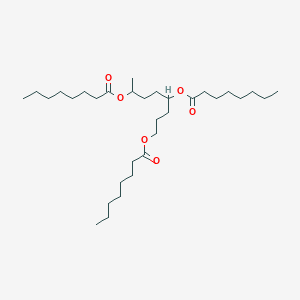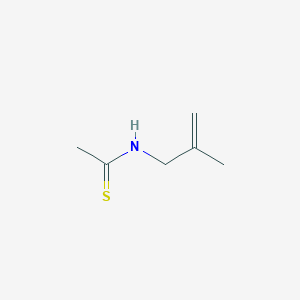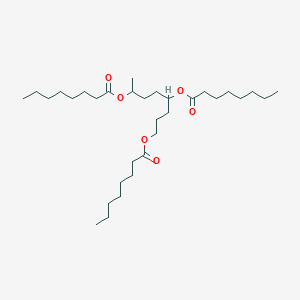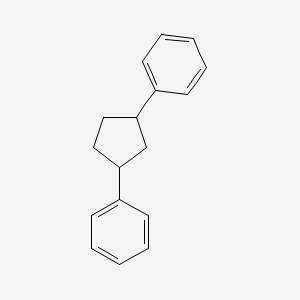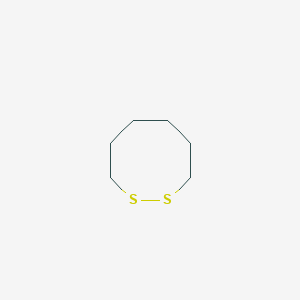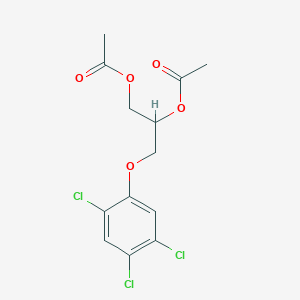
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is a chemical compound with the molecular formula C13H13Cl3O5. It is known for its unique structure, which includes a trichlorophenoxy group attached to a propane-1,2-diyl diacetate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate typically involves the esterification of 2,4,5-trichlorophenol with propane-1,2-diol diacetate. The reaction is usually catalyzed by an acid, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of high-purity reactants and optimized reaction parameters, such as temperature and pressure, is crucial for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,4,5-trichlorophenol and propane-1,2-diol.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a strong acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.
Substitution: Common reagents include nucleophiles like amines or thiols, often under mild heating to facilitate the reaction.
Major Products
Hydrolysis: Produces 2,4,5-trichlorophenol and propane-1,2-diol.
Substitution: Yields various substituted phenoxy compounds depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Propanediol, diacetate: Shares a similar backbone but lacks the trichlorophenoxy group.
2,4,5-Trichlorophenoxyacetic acid: Contains the trichlorophenoxy group but has a different overall structure and properties.
Uniqueness
3-(2,4,5-Trichlorophenoxy)propane-1,2-diyl diacetate is unique due to its combination of the trichlorophenoxy group with a propane-1,2-diyl diacetate backbone.
Propriétés
Numéro CAS |
6302-56-3 |
|---|---|
Formule moléculaire |
C13H13Cl3O5 |
Poids moléculaire |
355.6 g/mol |
Nom IUPAC |
[2-acetyloxy-3-(2,4,5-trichlorophenoxy)propyl] acetate |
InChI |
InChI=1S/C13H13Cl3O5/c1-7(17)19-5-9(21-8(2)18)6-20-13-4-11(15)10(14)3-12(13)16/h3-4,9H,5-6H2,1-2H3 |
Clé InChI |
HSYXGVVMQJQPBX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCC(COC1=CC(=C(C=C1Cl)Cl)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


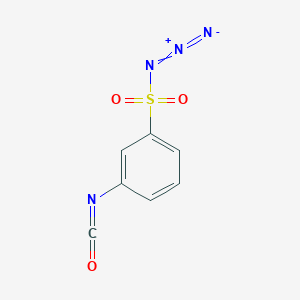
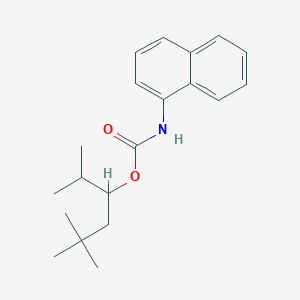
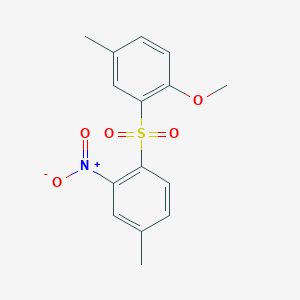
![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

![2-[6-Amino-8-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14727150.png)

